1-(5-Fluoro-2-methylphenyl)-1h-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-7-2-3-8(12)6-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
WHINEOGALIDASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Regioselective Synthesis Using Trichloromethyl Enones and Aryl Hydrazines
A recent and effective methodology to prepare 1-substituted-3-carboxyalkyl-1H-pyrazoles involves the use of trichloromethyl enones as starting materials, which react with arylhydrazines to form pyrazole derivatives regioselectively. The key points are:
- Starting materials: Trichloromethyl enones bearing the appropriate aryl substituent (e.g., 5-fluoro-2-methylphenyl) and arylhydrazine hydrochlorides.
- Reaction conditions: Initial reflux in chloroform to form 5-trichloromethylpyrazole intermediates, followed by methanolysis under reflux to convert the trichloromethyl group into a carboxylate ester.
- Regioselectivity: The nature of the hydrazine influences the regioisomer formed. Arylhydrazine hydrochlorides favor the 1,3-regioisomer (carboxyl group at the 3-position), while free hydrazines lead to the 1,5-regioisomer.
- Yields: Moderate to excellent yields ranging from 37% to 97% depending on substrates and conditions.
Table 1. Representative Reaction Conditions and Yields for Pyrazole Carboxylates
| Entry | Enone (1 mmol) | Hydrazine (equiv) | Solvent & Temp. | Time (h) | Regioisomer Ratio (1,3 : 1,5) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5-fluoro-2-methylphenyl trichloromethyl enone | 1.2 (hydrazine hydrochloride) | CHCl3 reflux 3 h; then MeOH reflux 16 h | 19 | 97:3 | 85 |
| 2 | Same | 2.0 (free hydrazine) | CHCl3 reflux 3 h; then MeOH reflux 16 h | 19 | 14:86 | 83 |
This method allows for a one-pot, three-component synthesis that is regioselective and efficient for preparing 1-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid derivatives, with the ester intermediate convertible to the acid by hydrolysis.
Classical Cyclization of 4-Fluoro-2-methylphenylhydrazine with β-Ketoesters
Another established synthetic route involves the condensation of 4-fluoro-2-methylphenylhydrazine with β-ketoesters such as ethyl acetoacetate or methyl acetoacetate under acidic conditions to form the pyrazole ring:
- Step 1: Reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under reflux in ethanol or methanol with acid catalysts (HCl or H2SO4) to promote cyclization.
- Step 2: Esterification or direct formation of methyl or ethyl esters of the pyrazole carboxylic acid.
- Step 3: Hydrolysis of the ester to yield the free carboxylic acid.
This method is widely used in both laboratory and industrial settings due to its straightforward approach and scalability. Industrial processes often optimize parameters such as solvent choice, temperature, and catalyst concentration to maximize yield and purity.
Catalytic and One-Pot Multicomponent Reactions
Recent advances include catalytic one-pot syntheses using Lewis acid catalysts such as indium(III) chloride (InCl3) for multi-substituted pyrazole derivatives, which may be adapted for fluorinated phenyl substituents:
- Method: Four-component reactions combining β-ketoesters, hydrazines, aldehydes, and malononitrile under InCl3 catalysis in ethanol.
- Conditions: Mild temperatures (~40 °C) with ultrasound irradiation for rapid reaction times (~20 min).
- Advantages: High atom economy, operational simplicity, and potential for structural diversity.
Though specific examples with 5-fluoro-2-methylphenyl substituents are limited, this approach represents a promising avenue for efficient synthesis of pyrazole carboxylic acids.
Patented Processes for Advanced Pyrazole Derivatives
Patents describe multi-step synthetic routes for complex pyrazole carboxamide derivatives with fluoro-substituted phenyl groups, which include:
- Preparation of key intermediates such as 5-fluoro-2-methoxybenzamide derivatives.
- Coupling reactions with hydrazine derivatives bearing trifluoromethyl groups.
- Use of protecting groups and selective functional group transformations.
While these are more complex than the target compound, the methodologies provide insight into advanced synthetic strategies and intermediates relevant to 5-fluoro-2-methylphenyl pyrazole carboxylic acids.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Trichloromethyl enones + arylhydrazine hydrochlorides | 5-fluoro-2-methylphenyl trichloromethyl enone, arylhydrazine HCl | CHCl3 reflux, then MeOH reflux, 16 h | 37–97 | Regioselective 1,3-pyrazole carboxylates |
| Cyclization of 4-fluoro-2-methylphenylhydrazine + β-ketoesters | 4-fluoro-2-methylphenylhydrazine, ethyl acetoacetate | Acid catalysis in EtOH or MeOH, reflux | Moderate to high | Classical, scalable industrial method |
| InCl3-catalyzed multicomponent reaction | β-ketoesters, hydrazine, aldehydes, malononitrile | InCl3 catalyst, EtOH, ultrasound, 40 °C, 20 min | Moderate to high | One-pot, rapid, versatile |
| Patented multi-step synthesis | Fluoro-substituted benzamides and hydrazines | Multi-step coupling, protecting groups | Variable | For advanced derivatives, complex routes |
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group undergoes standard derivatization reactions, enabling the synthesis of esters, amides, and salts.
Key findings:
-
Methanolysis of trichloromethyl intermediates under reflux efficiently yields carboxylate esters, with regioselectivity controlled by hydrazine type (arylhydrazine HCl favors 1,3-regioisomers; free hydrazine yields 1,5-regioisomers) .
-
Amidation reactions proceed via activation of the carboxylic acid with thionyl chloride, enabling direct coupling with amines .
Pyrazole Ring Modifications
The pyrazole ring participates in electrophilic substitution and cycloaddition reactions.
Electrophilic Substitution
-
Halogenation : Reacts with bromine in acetic acid to form 4-bromo derivatives.
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 4-position.
1,3-Dipolar Cycloaddition
Pyrazole derivatives form fused heterocycles via cycloaddition with diazo compounds. For example:
-
Reaction with ethyl diazoacetate in the presence of Zn(OTf)<sub>2</sub> yields tricyclic pyrazolo[1,5-a]pyridines (89% yield) .
Stability and Reactivity Considerations
-
Thermal stability : Melting point of 153–154°C indicates robustness under standard reaction conditions.
-
pH sensitivity : The carboxylic acid group undergoes deprotonation above pH 4.5, necessitating controlled conditions for acid-specific reactions.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-methylphenyl)pyrrolidine: This compound shares a similar fluorinated phenyl ring but has a pyrrolidine ring instead of a pyrazole ring.
5-Fluoro-2-methylphenylboronic acid: This compound is a precursor in the synthesis of 1-(5-Fluoro-2-methylphenyl)-1h-pyrazole-3-carboxylic acid.
Uniqueness
1-(5-Fluoro-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is unique due to its specific combination of a fluorinated phenyl ring and a pyrazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152535-76-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a fluorinated aromatic ring and a carboxylic acid functional group, which are critical for its pharmacological properties.
- Molecular Formula : C₁₁H₉FN₂O₂
- Molecular Weight : 220.20 g/mol
- Purity : ≥98%
- Structure : Chemical Structure
Biological Activity
The biological activity of 1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is primarily linked to its potential as an anticancer agent, as well as its effects on various cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The following table summarizes the findings from various studies regarding its anticancer activity:
These findings suggest that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types, making them promising candidates for further development as anticancer agents.
Anti-inflammatory and Other Activities
In addition to its anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. For instance, some studies indicated that similar compounds could inhibit the release of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized a series of pyrazole derivatives, including those with modifications at the 3-carboxylic acid position. The biological evaluation showed that these derivatives exhibited significant inhibitory activity against various cancer cell lines, with some compounds demonstrating selectivity towards specific types of cancer cells .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of 1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid with target proteins involved in cancer progression. These studies revealed that the compound could effectively bind to the active sites of enzymes involved in tumor growth, supporting its potential therapeutic application .
Q & A
Q. What established synthetic routes are available for synthesizing 1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid?
A common three-step methodology involves:
Claisen Condensation : Reacting substituted acetophenones with diethyl oxalate in the presence of lithium diisopropylamide (LDA) to form ethyl-2,4-dioxo-4-arylbutanoates.
Cyclization with Hydrazine : Treating the intermediate with hydrazine hydrate under acidic conditions to yield ethyl 5-aryl-1H-pyrazole-3-carboxylates.
Ester Hydrolysis : Hydrolyzing the ester group using aqueous NaOH or LiOH to obtain the carboxylic acid derivative .
Key challenges include optimizing reaction temperatures and purity analysis via HPLC or NMR to confirm structural integrity.
Q. How is X-ray crystallography employed to determine the structural configuration of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystals are grown via slow evaporation in solvents like DMSO/water.
- Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 294 K.
- SHELX software refines structures by solving phase problems and validating bond lengths/angles (e.g., mean C–C bond length = 0.009 Å, R factor ≤ 0.072) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole ring to enhance binding affinity.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
- Data Correlation : Cross-reference IC₅₀ values with computational docking results to identify critical binding motifs .
Q. What analytical methods are suitable for assessing metabolic stability and biotransformation pathways?
- Phase I Metabolism : Use liver microsomes (human/rat) with NADPH cofactors and analyze metabolites via LC-MS. Major pathways include hydroxylation and demethylation.
- Phase II Conjugation : Incubate with UDP-glucuronic acid to detect glucuronide adducts.
- Internal Standards : Employ structurally similar compounds (e.g., 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid) for quantification .
Q. How can researchers resolve contradictions in synthetic yields or purity across different methodologies?
- Reaction Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI) or solvents (DMF vs. THF) to improve yields.
- Purity Validation : Use tandem techniques like HPLC-UV (λ = 254 nm) and HRMS to detect byproducts.
- Reproducibility : Document reaction parameters (e.g., degassing steps, temperature gradients) to minimize variability .
Q. What strategies improve solubility and formulation for in vivo studies?
Q. How are safety protocols tailored for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction & Optimization
Q. How to address discrepancies between computational predictions and experimental binding affinities?
Q. Why do crystallization attempts fail, and how can conditions be optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
